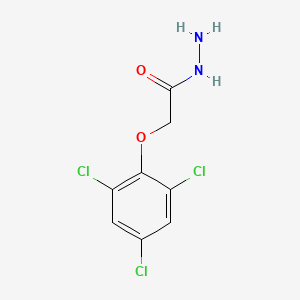

2-(2,4,6-Trichlorophenoxy)acetohydrazide

Description

Contextualization within the Landscape of Halogenated Phenoxyacetic Acid Derivatives

Halogenated phenoxyacetic acid derivatives are a broad and significant class of organic compounds. The identity, number, and position of the halogen atoms on the phenyl ring can profoundly influence the chemical and physical properties of these molecules. For instance, the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) highlights the historical significance of this class. nist.gov The presence of chlorine atoms, as in the case of 2-(2,4,6-Trichlorophenoxy)acetohydrazide, imparts specific electronic and steric characteristics that can be exploited in chemical synthesis.

Research into various halogenated phenoxyacetic acid derivatives has revealed their potential as precursors to a wide range of organic molecules. mdpi.com The general synthetic route to the corresponding acetohydrazide involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester. A typical procedure involves refluxing the corresponding phenoxyacetate (B1228835) ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent. researchgate.net

| Compound Name | Molecular Formula | Key Structural Features | Related Research Area |

|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | Dichlorinated phenyl ring, carboxylic acid group | Herbicide, plant growth regulator nist.gov |

| 2-(2,4,5-Trichlorophenoxy)acetic acid | C8H5Cl3O3 | Trichlorinated phenyl ring (2,4,5-substitution), carboxylic acid group | Synthetic auxin, defoliant nih.gov |

| 2-(2,4,6-Trichlorophenoxy)acetic acid | C8H5Cl3O3 | Trichlorinated phenyl ring (2,4,6-substitution), carboxylic acid group | Precursor for acetohydrazide synthesis nih.govuni.lu |

| 2-(2-Chlorophenoxy)acetohydrazide | C8H9ClN2O2 | Monochlorinated phenyl ring, acetohydrazide group | Precursor in synthesis of biologically active molecules researchgate.net |

Significance as a Pivotal Synthon for Diverse Organic Transformations

The true value of this compound in contemporary chemical research lies in its utility as a synthon. The acetohydrazide functional group (-CONHNH2) is a versatile reactive handle, enabling the construction of a wide array of more complex molecular architectures, particularly heterocyclic compounds. nih.gov

Hydrazides are well-established precursors for the synthesis of heterocycles such as pyrazoles, oxadiazoles, and triazoles. nih.govresearchgate.net The terminal amino group of the hydrazide can act as a nucleophile, readily reacting with various electrophiles. For example, condensation reactions with aldehydes and ketones yield hydrazones, which can be further cyclized. nih.gov Similarly, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of five-membered heterocyclic rings like pyrazoles. nih.gov

The general reactivity of the acetohydrazide moiety makes it a cornerstone in synthetic strategies. For instance, acetohydrazide derivatives can be condensed with isatin (B1672199) to form Schiff bases or reacted with dicarbonyl compounds like acetylacetone (B45752) to yield pyrazole (B372694) derivatives. nih.gov This versatility allows chemists to introduce the 2-(2,4,6-trichlorophenoxy)methyl moiety into a variety of heterocyclic systems. A derivative, N'-[(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide, has been synthesized, demonstrating the reactivity of the parent hydrazide. chemdiv.com

| Reactant for Acetohydrazide | Resulting Product Class | General Transformation |

|---|---|---|

| Aldehydes/Ketones | Hydrazones | Condensation reaction forming a C=N bond nih.gov |

| β-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazoles | Cyclocondensation reaction nih.gov |

| Isatin | Schiff bases (oxoindolinylidene derivatives) | Condensation with a ketone nih.gov |

| Ethyl Acetoacetate | Pyrazolone derivatives | Cyclocondensation reaction nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKAUKMRXXSHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,4,6 Trichlorophenoxy Acetohydrazide and Its Analogues

Established Synthetic Pathways for the Core 2-(2,4,6-Trichlorophenoxy)acetohydrazide Scaffold

The primary and most well-established route for synthesizing this compound involves a sequential, two-step process. This method is valued for its reliability and the general availability of the starting materials. The pathway commences with an esterification reaction to form an intermediate ester, which is subsequently converted to the desired hydrazide through hydrazinolysis.

The synthesis begins with the formation of an ethyl ester intermediate, followed by its reaction with hydrazine (B178648) hydrate (B1144303).

Step 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

The initial step involves the synthesis of ethyl 2-(2,4,6-trichlorophenoxy)acetate. This is typically achieved by reacting 2,4,6-trichlorophenol (B30397) with ethyl chloroacetate (B1199739). The reaction is conducted in the presence of a weak base, such as anhydrous potassium carbonate, and a suitable solvent like acetone. The mixture is heated under reflux for several hours to ensure the reaction proceeds to completion. researchgate.net The potassium carbonate facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the chloride from ethyl chloroacetate, a process characteristic of the Williamson ether synthesis. After the reaction period, the inorganic salts are filtered off, and the solvent is removed by distillation to yield the crude ester.

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the previously synthesized ethyl 2-(2,4,6-trichlorophenoxy)acetate. The ester is dissolved in a suitable alcohol, typically absolute ethanol (B145695), and then treated with hydrazine hydrate. researchgate.netnih.gov The reaction mixture is refluxed for a period, during which the hydrazide moiety replaces the ethoxy group of the ester. Upon cooling the reaction mixture, the solid product, this compound, precipitates out of the solution. The resulting solid is then collected by filtration, dried, and can be further purified by recrystallization from a solvent such as ethanol. researchgate.net

Below is a summary of the reactants involved in this synthetic pathway.

| Reactant Name | Molecular Formula | Role in Synthesis | Step |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | Starting Material | 1 |

| Ethyl chloroacetate | C₄H₇ClO₂ | Reagent | 1 |

| Potassium carbonate | K₂CO₃ | Base | 1 |

| Acetone | C₃H₆O | Solvent | 1 |

| Ethyl 2-(2,4,6-trichlorophenoxy)acetate | C₁₀H₉Cl₃O₃ | Intermediate | 2 |

| Hydrazine hydrate | H₆N₂O | Reagent | 2 |

| Ethanol | C₂H₆O | Solvent | 2 |

Mechanistic Considerations in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis and maximizing the yield of the final product. The two-step synthesis of this compound involves two distinct classical organic reactions: a Williamson ether synthesis for the esterification step and a nucleophilic acyl substitution for the hydrazinolysis step.

Mechanism of Esterification:

The formation of the intermediate, ethyl 2-(2,4,6-trichlorophenoxy)acetate, proceeds via a mechanism analogous to the Williamson ether synthesis.

Deprotonation: The process begins with the deprotonation of the acidic hydroxyl group of 2,4,6-trichlorophenol by the base, potassium carbonate. This acid-base reaction generates a potent nucleophile, the 2,4,6-trichlorophenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion then performs a nucleophilic attack on the electrophilic carbon atom of the ethyl chloroacetate molecule that is bonded to the chlorine atom.

Displacement: This attack results in the displacement of the chloride ion, a good leaving group, in a bimolecular nucleophilic substitution (Sₙ2) reaction. The final product of this step is the stable ethyl ester, ethyl 2-(2,4,6-trichlorophenoxy)acetate.

Mechanism of Hydrazinolysis:

The conversion of the intermediate ester to the final hydrazide product is a classic example of nucleophilic acyl substitution.

Nucleophilic Attack: Hydrazine is a strong nitrogen-based nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(2,4,6-trichlorophenoxy)acetate. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge.

Proton Transfer: A proton transfer likely occurs, neutralizing the charges within the intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the ethoxide ion (CH₃CH₂O⁻), which is a good leaving group.

Protonation: The eliminated ethoxide ion is a strong base and subsequently deprotonates the newly formed hydrazide or is protonated by the solvent to form ethanol, driving the reaction to completion and yielding the stable this compound.

Diverse Chemical Transformations and Derivatization Strategies of 2 2,4,6 Trichlorophenoxy Acetohydrazide

Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions are fundamental in heterocyclic chemistry, enabling the construction of stable ring systems from acyclic precursors. For 2-(2,4,6-trichlorophenoxy)acetohydrazide, the hydrazide moiety is the key player, providing the necessary nucleophilic centers for ring closure reactions to form important five- and six-membered heterocyclic scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazines, 1,2,4-triazoles, and thiazolidinones.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound

The 1,3,4-oxadiazole ring is a significant pharmacophore, and its synthesis from this compound can be achieved through several reliable methods.

One common and effective route involves the reaction of the acetohydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide (B78521). This reaction proceeds through the formation of a potassium dithiocarbazinate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-((2,4,6-trichlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol. nih.govimpactfactor.org

Another widely used method is the oxidative cyclization of N'-arylidene-2-(2,4,6-trichlorophenoxy)acetohydrazides (Schiff bases), which are prepared by condensing the parent hydrazide with various aromatic aldehydes. The subsequent cyclization of these hydrazones can be accomplished using a variety of oxidizing or dehydrating agents, such as phosphorus oxychloride, to yield 2,5-disubstituted 1,3,4-oxadiazole derivatives. nih.gov This two-step process allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring.

| Entry | Reagent | Resulting Heterocycle | General Conditions |

| 1 | Carbon Disulfide / KOH | 5-((2,4,6-Trichlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | Reflux in ethanol (B145695) |

| 2 | Aromatic Carboxylic Acid / POCl₃ | 2-Aryl-5-((2,4,6-trichlorophenoxy)methyl)-1,3,4-oxadiazole | Reflux |

| 3 | Aromatic Aldehyde, then Acetic Anhydride | 2-((2,4,6-Trichlorophenoxy)methyl)-5-aryl-1,3,4-oxadiazole | Two steps: Condensation then cyclodehydration |

Formation of 1,2,4-Triazine (B1199460) Ring Systems

The synthesis of 1,2,4-triazine derivatives from this compound typically involves condensation with 1,2-dicarbonyl compounds. A well-established method is the reaction with α-keto acids or α-dicarbonyl compounds like benzil. For instance, reacting the acetohydrazide with phenacyl bromides can lead to the formation of triazine structures. hpu2.edu.vn The initial step is the S-alkylation or N-alkylation of a hydrazide-derived intermediate, followed by cyclization.

A plausible synthetic route involves the reaction of this compound with an α-haloketone, such as phenacyl bromide, in a suitable solvent. The resulting intermediate can then undergo acid- or base-catalyzed cyclization to form the 6-((2,4,6-trichlorophenoxy)methyl)-1,2,4-triazine derivative. hpu2.edu.vnresearchgate.net The specific substitution pattern on the triazine ring can be controlled by the choice of the 1,2-dicarbonyl-containing reagent.

| Entry | Reagent | Resulting Heterocycle | General Conditions |

| 1 | Phenacyl Bromide | 3-Aryl-6-((2,4,6-trichlorophenoxy)methyl)-1,2,4-triazine | Reflux in ethanol/acetic acid |

| 2 | Benzil | 5,6-Diphenyl-3-((2,4,6-trichlorophenoxy)methyl)-1,2,4-triazine | Reflux in acetic acid |

Exploration of 1,2,4-Triazole (B32235) Architectures

The construction of 1,2,4-triazole rings from this compound is a well-documented transformation. A primary synthetic strategy involves the reaction with isothiocyanates. scispace.comtijer.org In this sequence, the acetohydrazide is first treated with an aryl or alkyl isothiocyanate in a solvent like ethanol to yield an N-substituted thiosemicarbazide (B42300) intermediate.

This thiosemicarbazide can then be cyclized under basic conditions, typically by refluxing with aqueous sodium hydroxide or sodium ethoxide. nih.gov The intramolecular cyclization proceeds with the elimination of a water molecule to afford the corresponding 4-substituted-5-((2,4,6-trichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. The thione group in these triazoles is itself a versatile handle for further functionalization.

| Entry | Reagent | Intermediate | Resulting Heterocycle | General Conditions |

| 1 | Phenyl isothiocyanate | N-Phenyl-N'-(2-(2,4,6-trichlorophenoxy)acetyl)thiosemicarbazide | 4-Phenyl-5-((2,4,6-trichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 1. Reflux in Ethanol 2. Reflux in aq. NaOH |

| 2 | Methyl isothiocyanate | N-Methyl-N'-(2-(2,4,6-trichlorophenoxy)acetyl)thiosemicarbazide | 4-Methyl-5-((2,4,6-trichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 1. Reflux in Ethanol 2. Reflux in aq. NaOH |

Construction of Thiazolidinone Frameworks

Thiazolidin-4-ones are readily synthesized from this compound via a two-step process. The first step, as discussed below, is the formation of a Schiff base (an N'-arylideneacetohydrazide) by reacting the hydrazide with a substituted aromatic aldehyde. nih.gov

The second step is the crucial cyclocondensation reaction of the purified Schiff base with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). This reaction is typically carried out by refluxing the reactants in a solvent like dioxane or N,N-dimethylformamide (DMF), often with a catalytic amount of a dehydrating agent like anhydrous zinc chloride. nih.govcellmolbiol.org The sulfur atom of thioglycolic acid attacks the imine carbon, and the carboxyl group condenses with the secondary amine, leading to the formation of the five-membered thiazolidinone ring. This approach yields 2-aryl-3-(2-(2,4,6-trichlorophenoxy)acetamido)thiazolidin-4-one derivatives.

Nucleophilic Condensation Reactions: Schiff Base Formation and Related Chemistry

The terminal amino group of the hydrazide moiety in this compound is highly nucleophilic, making it susceptible to condensation reactions with carbonyl compounds. The most prominent of these reactions is the formation of Schiff bases, also known as hydrazones.

This reaction involves the condensation of the acetohydrazide with various aldehydes or ketones, typically by refluxing in a polar solvent such as ethanol with a catalytic amount of acid (e.g., glacial acetic acid). ekb.egresearchgate.net The reaction proceeds via nucleophilic addition of the -NH2 group to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (azomethine group). researchgate.net This method provides a straightforward route to a diverse library of N'-arylidene- or N'-alkylidene-2-(2,4,6-trichlorophenoxy)acetohydrazides. chemdiv.com These Schiff bases are not only important final products but also crucial intermediates for synthesizing other heterocyclic systems, such as the thiazolidinones mentioned previously.

| Entry | Aldehyde/Ketone | Resulting Schiff Base | General Conditions |

| 1 | Benzaldehyde | N'-Benzylidene-2-(2,4,6-trichlorophenoxy)acetohydrazide | Reflux in ethanol, cat. acetic acid |

| 2 | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(2,4,6-trichlorophenoxy)acetohydrazide | Reflux in ethanol, cat. acetic acid |

| 3 | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-(2,4,6-trichlorophenoxy)acetohydrazide | Reflux in ethanol, cat. acetic acid |

| 4 | Acetone | N'-(Propan-2-ylidene)-2-(2,4,6-trichlorophenoxy)acetohydrazide | Reflux in ethanol, cat. acetic acid |

Modifications of the Trichlorophenoxy Moiety and Acetohydrazide Linkage

While transformations of the hydrazide group are most common, modifications to other parts of the this compound molecule are also conceivable, though less frequently reported.

Trichlorophenoxy Moiety: The 2,4,6-trichlorophenyl ring is highly electron-deficient due to the presence of three strongly withdrawing chlorine atoms. This deactivation makes electrophilic aromatic substitution exceedingly difficult. Conversely, nucleophilic aromatic substitution (SNAAr) could be possible under harsh conditions (high temperature and pressure) with strong nucleophiles, potentially replacing one of the chlorine atoms. However, such reactions are often not selective and require forcing conditions, which might degrade the acetohydrazide side chain.

Acetohydrazide Linkage: The acetohydrazide linker offers several sites for potential modification. The secondary amide nitrogen (-CO-NH-) can be alkylated or acylated under specific conditions, although the nucleophilicity is lower than that of the terminal -NH2 group. Furthermore, the methylene (B1212753) bridge (-O-CH2-CO-) could potentially be functionalized at the α-carbon via enolate chemistry, for example, through deprotonation with a strong base followed by reaction with an electrophile. Such modifications would need to be carefully designed to avoid competing reactions at the more reactive hydrazide terminus.

Comprehensive Spectroscopic Characterization Techniques in the Study of 2 2,4,6 Trichlorophenoxy Acetohydrazide and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. mdpi.comamericanpharmaceuticalreview.com By measuring the absorption or scattering of infrared radiation as a molecule's bonds vibrate, a unique spectral fingerprint is generated. mdpi.com For 2-(2,4,6-trichlorophenoxy)acetohydrazide, IR spectroscopy is crucial for confirming the presence of key structural motifs.

The analysis of the vibrational spectra of related chlorophenoxy compounds provides a basis for assigning the expected absorption bands. nih.govresearchgate.net The spectrum of this compound is expected to show characteristic peaks corresponding to the hydrazide and trichlorophenoxy moieties. Key vibrations include the N-H stretching of the amine group, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). nih.gov Furthermore, characteristic bands for the aromatic C-H stretching, C=C ring stretching, C-O-C ether linkage, and the strong absorptions corresponding to the C-Cl bonds are anticipated. nih.govresearchgate.net Computational studies, often using Density Functional Theory (DFT), on similar molecules like (2,4,5-Trichlorophenoxy) Acetic acid have been used to precisely assign these vibrational modes. nih.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-CONHNH₂) | N-H Stretching (asymmetric & symmetric) | 3200-3400 |

| Hydrazide (-CONHNH₂) | C=O Stretching (Amide I) | 1650-1680 |

| Hydrazide (-CONHNH₂) | N-H Bending (Amide II) | 1580-1620 |

| Aryl Ether (Ar-O-CH₂) | C-O-C Stretching (asymmetric) | 1200-1275 |

| Aryl Ether (Ar-O-CH₂) | C-O-C Stretching (symmetric) | 1000-1075 |

| Aromatic Ring | C=C Stretching | 1400-1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The two aromatic protons on the trichlorophenyl ring are chemically equivalent due to symmetry and should appear as a sharp singlet. The two protons of the methylene (B1212753) group (-O-CH₂-) adjacent to the ether oxygen would also give rise to a singlet. The protons of the hydrazide group (-NH-NH₂) would appear as distinct signals, often broad, whose chemical shifts can be influenced by solvent and concentration. For instance, in related hydrazone derivatives, the NH proton signal can appear at a low field, such as 8.47 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) of the hydrazide group, typically found in the 165-175 ppm region. The methylene carbon (-O-CH₂-) would appear further upfield. The aromatic carbons of the trichlorophenoxy ring will show distinct signals, with the carbons directly bonded to chlorine atoms being significantly influenced by the halogen's electronegativity. For example, in a related benzofuran (B130515) derivative containing a 2,4,6-trichlorophenyl group, the C=N carbon and an aromatic carbon appeared at low fields around 154 ppm. mdpi.com

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecular framework. researchgate.netnih.gov

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~168 |

| -NHNH₂ | ~4.5 (NH₂) and ~9.0 (NH) (Broad) | - |

| -O-CH₂- | ~4.7 | ~68 |

| Ar-H | ~7.4 (singlet) | ~129 |

| Ar-C (ipso) | - | ~128-135 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇Cl₃N₂O₂), HRMS provides an experimental mass value accurate to several decimal places.

This experimentally determined mass is compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of the constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula. A key feature in the mass spectrum of a compound containing three chlorine atoms is the distinctive isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, resulting in a characteristic cluster of peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable intensity ratios, serving as a clear indicator of the number of chlorine atoms in the molecule.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. For instance, prochloraz (B1679089) and its metabolites containing the 2,4,6-trichlorophenol (B30397) moiety show characteristic fragmentation. eurl-pesticides.eu For the title compound, common fragmentation pathways could include cleavage of the N-N bond in the hydrazide group or the loss of the 2,4,6-trichlorophenol moiety. eurl-pesticides.eu

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇Cl₃N₂O₂ |

| Theoretical Exact Mass [M+H]⁺ (Monoisotopic) | 268.9649 Da |

| Expected Isotopic Pattern | Characteristic cluster due to three chlorine atoms |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct verification of the compound's stoichiometry and purity.

For this compound, the theoretically calculated mass percentages of C, H, and N are compared against the values obtained through experimental combustion analysis. A strong agreement between the found and calculated percentages (typically within ±0.4%) provides powerful evidence for the assigned molecular formula and indicates a high degree of sample purity. This technique was successfully used to verify the composition of the related compound 2-(4-chlorophenoxy)acetohydrazide. nih.gov

Table 4: Elemental Analysis Data for C₈H₇Cl₃N₂O₂

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 35.64 | Found value |

| Hydrogen (H) | 2.62 | Found value |

X-Ray Diffraction (XRD) for Solid-State Structural Determination

For a compound like this compound, XRD analysis would reveal the crystal system, space group, and unit cell dimensions of its solid form. Studies on analogous structures, such as (2,4-dichlorophenoxy)acetohydrazide and 2-(4-chlorophenoxy)acetohydrazide, have shown that the molecules often exhibit nearly planar conformations and engage in extensive intermolecular hydrogen bonding. nih.govresearchgate.net In these related crystal structures, hydrogen bonds involving the hydrazide N-H groups and the carbonyl oxygen atoms link molecules into chains or three-dimensional networks. nih.gov XRD analysis would therefore not only confirm the covalent structure of the title compound but also provide critical insights into its supramolecular assembly in the solid state.

Table 5: Typical Crystallographic Data Obtained from XRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent chemical bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Computational and Theoretical Investigations of 2 2,4,6 Trichlorophenoxy Acetohydrazide and Its Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. For 2-(2,4,6-trichlorophenoxy)acetohydrazide, DFT calculations can provide valuable insights into its intrinsic chemical properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. scispace.comresearchgate.net

A key aspect of DFT studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). From this optimized structure, a range of electronic properties can be calculated. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scispace.com

Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species. Other reactivity descriptors, such as global hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies, providing a more quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -9.06 eV | Indicates electron-donating capability |

| LUMO Energy | -5.58 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.48 eV | Predicts chemical stability and reactivity |

| Ionization Potential | 9.06 eV | Energy required to remove an electron |

| Electron Affinity | 5.58 eV | Energy released when an electron is added |

| Electronegativity (χ) | 7.32 eV | Measure of the ability to attract electrons |

| Global Hardness (η) | 1.74 eV | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve as representative examples of the data generated from DFT calculations for similar molecules. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt, and how it interacts with its environment, such as a solvent.

The simulation begins with an initial set of atomic coordinates and velocities. The forces acting on each atom are then calculated using a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. Commonly used force fields for small organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govresearchgate.net The simulation proceeds by solving Newton's equations of motion in small time steps (typically femtoseconds), generating a trajectory of atomic positions and velocities over a period of nanoseconds or longer.

Table 2: Typical Setup for an MD Simulation of this compound

| Parameter | Example Specification | Purpose |

| Force Field | OPLS-AA | Defines the potential energy of the system |

| Solvent Model | SPC/E | Represents water molecules in the simulation box |

| Simulation Box | Cubic, 10 Å buffer | Defines the simulation space with periodic boundary conditions |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. For this compound, molecular docking can be used to predict its binding affinity and interaction patterns with various biological targets, such as enzymes or cellular receptors. This is a crucial step in rational drug design and in understanding the potential biological activity of a compound.

The process involves placing the ligand in the binding site of the receptor in multiple possible conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

For instance, studies on similar hydrazide derivatives have shown that they can form hydrogen bonds through their hydrazide moiety with amino acid residues in an enzyme's active site. researchgate.net The trichlorophenoxy group of this compound would likely engage in hydrophobic interactions. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure of how strongly the ligand is predicted to bind to the receptor.

Table 3: Illustrative Molecular Docking Results for Hydrazide Derivatives Against a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -7.5 | TYR 23, LEU 89, PHE 101 |

| Isonicotinoyl Hydrazide Derivative 1 | -6.8 | GLU 56, SER 92 |

| Isonicotinoyl Hydrazide Derivative 2 | -8.2 | HIS 45, TRP 112, VAL 115 |

| Benzohydrazide Derivative | -7.1 | ASP 78, ILE 99 |

Note: The binding affinities and interacting residues are for illustrative purposes and are based on typical values reported for similar compounds in the literature. researchgate.netnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models could be developed to predict various properties such as water solubility, boiling point, or partitioning behavior (e.g., logP), without the need for experimental measurements. researchgate.net

The first step in QSPR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure of the molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. A diverse range of descriptors can be calculated, from simple ones like molecular weight to more complex quantum chemical parameters.

Once the descriptors are calculated for a set of molecules with known experimental property values (a training set), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. The predictive power of the resulting QSPR model is then evaluated using an external set of compounds (a test set). For a halogenated aromatic compound like this compound, descriptors related to molecular size, polarity, and halogen content would likely be important in a QSPR model. researchgate.net

Table 4: Example of Molecular Descriptors and a Hypothetical QSPR Model for Water Solubility (LogS)

| Descriptor Type | Example Descriptor | Significance |

| Constitutional | Molecular Weight (MW) | Relates to the size of the molecule |

| Topological | Wiener Index (W) | Describes molecular branching |

| Geometrical | Molecular Surface Area (MSA) | Represents the size and shape of the molecule |

| Electronic | Dipole Moment (μ) | Indicates molecular polarity |

Hypothetical QSPR Equation:

LogS = 5.2 - 0.02 * MW + 0.15 * W - 0.05 * MSA - 0.3 * μ

Note: This equation is a simplified, hypothetical example to illustrate the form of a QSPR model. Actual models are typically more complex and are developed using a large dataset of compounds.

Elucidation of Structure Activity/property Relationships Sar/spr in 2 2,4,6 Trichlorophenoxy Acetohydrazide Derivatives

The Role of the 2,4,6-Trichlorophenoxy Pharmacophore in Modulating Molecular Recognition

A pharmacophore is an essential concept in medicinal chemistry, representing the specific arrangement of molecular features necessary for a molecule to interact with a biological target and elicit a response. patsnap.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. patsnap.com The 2,4,6-trichlorophenoxy group in 2-(2,4,6-trichlorophenoxy)acetohydrazide derivatives serves as a critical pharmacophore that significantly influences how these molecules are recognized by and interact with biological macromolecules.

The phenoxy linker introduces a degree of flexibility, allowing the trichlorophenyl ring to orient itself optimally within a binding site. The ether oxygen can also act as a hydrogen bond acceptor, further anchoring the molecule to its target. The combination of the hydrophobic, electron-poor aromatic ring and the flexible, hydrogen-bond-accepting ether linkage makes the 2,4,6-trichlorophenoxy group a potent pharmacophore for modulating molecular recognition.

Stereochemical Influence of the Hydrazide Backbone on Molecular Functionality

The hydrazide backbone (–CO–NH–NH–) is a crucial structural motif that imparts specific stereochemical properties to the molecule, thereby influencing its functionality. The planarity of the acetohydrazide group is a notable feature. researchgate.net This planarity, or lack thereof, can affect how the molecule presents its binding motifs to a biological target.

The hydrazide group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it a key player in forming intermolecular interactions that stabilize the molecule within a binding site. rsc.org The relative orientation of these groups is determined by the stereochemistry of the backbone.

Influence of Substituent Patterns on Molecular Interactions and Functional Response

The functional response of this compound derivatives can be finely tuned by modifying the substituent patterns on the molecule. Structure-activity relationship (SAR) studies investigate how different substituents at various positions affect the biological activity of a compound.

Substituents can influence molecular interactions through several mechanisms:

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the charge distribution across the molecule, affecting its ability to form electrostatic interactions or hydrogen bonds.

Steric Effects : The size and shape of substituents can influence how well the molecule fits into a binding pocket. Bulky groups may enhance binding by filling a hydrophobic pocket or hinder binding by causing steric clashes.

Hydrophobicity : The addition of lipophilic or hydrophilic substituents can alter the molecule's solubility and its ability to cross biological membranes, as well as its interactions with hydrophobic or hydrophilic regions of a target protein.

A hypothetical SAR table for a series of this compound derivatives is presented below to illustrate these concepts.

| Derivative | Substituent (R) | Electronic Effect of R | Steric Hindrance of R | Predicted Functional Response |

| 1 | -H | Neutral | Low | Baseline |

| 2 | -NO2 (para) | Electron-withdrawing | Moderate | Increased |

| 3 | -OCH3 (para) | Electron-donating | Moderate | Decreased |

| 4 | -C(CH3)3 (para) | Electron-donating | High | Significantly Decreased |

This interactive table demonstrates how systematic changes in substituents can lead to predictable changes in molecular properties and, consequently, functional responses.

Correlation between Advanced Molecular Descriptors and Intrinsic Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies employ advanced molecular descriptors to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. biointerfaceresearch.com These descriptors are numerical values that encode different aspects of a molecule's structure.

For derivatives of this compound, a variety of molecular descriptors can be calculated to predict their intrinsic properties:

Topological Descriptors : These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors : These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Quantum Chemical Descriptors : Derived from quantum mechanical calculations, these provide detailed information about the electronic structure and reactivity of the molecule. researchgate.net

By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized, thus streamlining the drug discovery process. For example, a QSAR model might reveal that the inhibitory activity of a series of compounds is positively correlated with their molecular weight and negatively correlated with their dipole moment.

Below is a hypothetical table of molecular descriptors for a set of this compound derivatives.

| Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| A | 302.5 | 3.5 | 2.1 | 15.2 |

| B | 347.0 | 4.2 | 3.5 | 8.7 |

| C | 318.5 | 3.8 | 2.5 | 12.1 |

| D | 376.6 | 4.8 | 4.0 | 5.4 |

This interactive table illustrates the relationship between calculated molecular descriptors and a predicted biological activity, which is a cornerstone of modern computational chemistry and drug design.

Coordination Chemistry and Metal Complexation Studies of 2 2,4,6 Trichlorophenoxy Acetohydrazide As a Ligand

Synthetic Approaches for 2-(2,4,6-Trichlorophenoxy)acetohydrazide Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general procedure consists of dissolving the acetohydrazide ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired metal salt, often a halide or acetate (B1210297) salt, in the same or a different miscible solvent.

The reaction mixture is usually stirred and may be heated to reflux to ensure complete reaction and precipitation of the complex. The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can often be controlled by adjusting the molar ratios of the reactants. Common metal ions used in these syntheses include transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). For instance, the synthesis of a Ni(II) complex with a structurally related ligand, 2-(4-bromophenoxy)acetohydrazide (B95197), was achieved by reacting the ligand with nickel(II) chloride in a 1:1 molar ratio in isopropanol (B130326). mdpi.com

The general synthetic scheme can be represented as:

M(X)n + m L → [M(L)m]Xn

Where:

M is the metal ion

X is the anion (e.g., Cl⁻, CH₃COO⁻)

L is the this compound ligand

n and m are stoichiometric coefficients

Factors such as the nature of the metal salt, the solvent system, the reaction temperature, and the pH can influence the composition and structure of the final product.

Spectroscopic and Magnetic Characterization of Coordination Compounds

The characterization of newly synthesized metal complexes of this compound relies on a combination of spectroscopic techniques and magnetic susceptibility measurements to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the acetohydrazide ligand. Key vibrational bands of the free ligand are compared with those of the metal complexes to identify shifts upon coordination. The important IR bands include:

ν(N-H) of the -NH₂ and -NH- groups.

ν(C=O) (Amide I band).

δ(NH₂) (scissoring).

ν(N-N) .

Upon complexation, a shift in the ν(C=O) band to a lower frequency is typically observed, indicating coordination through the carbonyl oxygen atom. mdpi.com Simultaneously, changes in the bands associated with the -NH₂ group suggest the involvement of the terminal nitrogen atom in chelation. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment. For example, octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes give rise to distinct absorption bands. semanticscholar.org The position and intensity of these bands can be used to calculate ligand field parameters.

Magnetic Susceptibility: Magnetic moment measurements at room temperature help in determining the geometry and the spin state of the metal ion in the complex. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9–3.4 B.M., while square planar Ni(II) complexes are diamagnetic. nih.gov Similarly, the magnetic moments for Co(II) complexes can distinguish between high-spin octahedral and tetrahedral geometries.

Below is a hypothetical data table summarizing expected characterization data for some metal complexes of this compound, based on findings for analogous compounds.

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μ_eff, B.M.) | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Co(L)₂Cl₂] | Blue | Low | ~4.5 | ν(C=O) shift, ν(M-O), ν(M-N) | ~600-700 | Tetrahedral |

| [Ni(L)₂(H₂O)₂]Cl₂ | Green | High | ~3.2 | ν(C=O) shift, ν(M-O), ν(M-N), ν(O-H) | ~400, ~650, ~1100 | Octahedral |

| [Cu(L)₂]Cl₂ | Green | High | ~1.9 | ν(C=O) shift, ν(M-O), ν(M-N) | ~650-750 | Distorted Octahedral |

| [Zn(L)₂Cl₂] | White | Low | Diamagnetic | ν(C=O) shift, ν(M-O), ν(M-N) | - | Tetrahedral |

L = this compound

Ligand Binding Modes and Chelation Behavior in Metal Complexes

This compound is a versatile ligand capable of adopting different coordination modes depending on the reaction conditions and the nature of the metal ion. The primary binding sites are the carbonyl oxygen atom and the nitrogen atom of the terminal -NH₂ group. mdpi.com

Bidentate Chelation: The most common coordination mode for acetohydrazide ligands is as a neutral bidentate ligand, forming a stable five-membered chelate ring with the metal ion through the carbonyl oxygen and the amino nitrogen. at.ua This mode of coordination is prevalent in many transition metal complexes. mdpi.com

Keto-Enol Tautomerism: Hydrazide ligands can exhibit keto-enol tautomerism. In neutral or acidic media, the ligand typically coordinates in its keto form. However, in the presence of a base or with certain metal ions, the ligand can deprotonate and coordinate in its enolic form. This results in the formation of a C=N double bond and an O⁻ group, which then acts as a coordination site. This mode of binding often leads to the formation of anionic bidentate ligands.

Bridging Ligand: In some cases, the acetohydrazide ligand can act as a bridging ligand, connecting two metal centers. This can occur through the bidentate chelation to one metal ion while using another donor atom to bind to an adjacent metal ion, leading to the formation of polynuclear complexes. mdpi.com For instance, in the polymeric structure of [NiCl₂L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide), the related ligand acts as a bidentate chelator, while chloride ions bridge the nickel centers. mdpi.com

The flexibility in its coordination behavior makes this compound a valuable ligand in the design of metal complexes with varied geometries and properties.

Structural Analysis of Metal Complexes via X-Ray Crystallography

In this complex, the nickel(II) ion is six-coordinate, exhibiting a distorted octahedral geometry. mdpi.com The 2-(4-bromophenoxy)acetohydrazide ligand coordinates to the nickel center in a bidentate fashion through the carbonyl oxygen and the primary amine nitrogen atom. mdpi.com The coordination sphere is completed by a molecule of isopropanol and three chloride ions. mdpi.com Two of the chloride ions act as bridging ligands, connecting adjacent nickel centers to form a polymeric chain. mdpi.com

This structural determination confirms the bidentate chelating nature of the phenoxyacetohydrazide ligand. It is plausible that this compound would form complexes with similar structural motifs. The steric bulk and electronic effects of the three chlorine atoms on the phenoxy ring might influence the packing of the molecules in the crystal lattice but are unlikely to alter the fundamental bidentate coordination mode.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.